
Lobucavir
概要
準備方法
化学反応の分析
ロブカビルは、主にグアニンアナログ構造を含むさまざまな化学反応を受けます。 抗ウイルス活性を発揮するには、感染細胞内で細胞内酵素によってトリリン酸形にリン酸化されなければなりません . この化合物は、ウイルスポリメラーゼの非必須鎖終結剤として作用し、その組み込みから2〜3ヌクレオチド下流で、最適なポリメラーゼ活性を阻害するコンフォメーション変化を引き起こします .
科学研究への応用
ロブカビルは、その抗ウイルス特性について広く研究されてきました。 それは、ヘルペスウイルス、B型肝炎ウイルス、ヒト免疫不全ウイルス、およびヒトサイトメガロウイルスに対して活性があることが示されています . B型肝炎およびヘルペスウイルスでは第III相臨床試験、サイトメガロウイルスでは第II相臨床試験に達し、後天性免疫不全症候群の治療に用いるためのパイロット研究が行われました . 有望な結果にもかかわらず、マウスにおける長期使用に関連する癌のリスクの増加が見つかったため、開発は中止されました .
科学的研究の応用
Hepatitis B Virus (HBV)
Lobucavir has demonstrated significant antiviral activity against HBV. In vitro studies have shown that it can effectively reduce HBV replication, even in lamivudine-resistant strains . Clinical trials indicated that this compound could decrease wild-type HBV replication significantly, with studies showing reductions in HBV DNA levels in treated patients .
Human Cytomegalovirus (HCMV)
This compound has been shown to inhibit HCMV DNA synthesis effectively. In vitro studies indicated that the triphosphate form of this compound is a potent inhibitor of HCMV DNA polymerase, with an inhibition constant (Ki) of 5 nM. This suggests comparable efficacy to established antiviral agents like ganciclovir .
Study | Findings |
---|---|
PMC Article (1996) | Inhibited HCMV DNA synthesis and expression of late proteins; did not affect early gene expression . |
Herpes Simplex Virus (HSV)
This compound exhibits broad-spectrum activity against herpesviruses, including HSV. It has been found to inhibit HSV DNA polymerase after phosphorylation by the HSV thymidine kinase, demonstrating its potential as a therapeutic agent for herpesvirus infections .
Clinical Trials and Safety
This compound progressed through various phases of clinical trials for different viral infections:
- Phase III Trials : Conducted for hepatitis B and herpes simplex virus.
- Phase II Trials : Evaluated for cytomegalovirus infections.
- Pilot Studies : Explored use in HIV/AIDS treatment.
Despite initial positive results regarding its safety and tolerability, development was halted due to concerns over potential carcinogenic effects observed in long-term animal studies . These findings raised significant safety concerns that ultimately led to discontinuation by Bristol-Myers Squibb.
作用機序
ロブカビルは、ウイルスDNAポリメラーゼを阻害するグアニンアナログです . 抗ウイルス活性を発揮するには、感染細胞内で細胞内酵素によってトリリン酸形にリン酸化されなければなりません . B型肝炎の研究では、ロブカビルは、ウイルスプライマー合成、逆転写、およびDNA依存性DNAポリメラーゼを阻害することがわかりました。これは、ウイルスポリメラーゼの非必須鎖終結剤として作用するためです . さらにDNA複製を防ぐために3'-OH基を欠いている従来の鎖終結剤とは異なり、ロブカビルはその組み込みから2〜3ヌクレオチド下流で、最適なポリメラーゼ活性を阻害するコンフォメーション変化を引き起こすと考えられています .
類似の化合物との比較
ロブカビルは、ジドブジンやガンシクロビルなど、抗ウイルス薬としても使用されている他のヌクレオシドアナログと類似しています . ロブカビルの非必須鎖終結剤としての独自の作用機序は、これらの化合物とは異なります . 他の類似の化合物には、ラミブジンとエンテカビルがあり、これらはB型肝炎ウイルスの感染症の治療にも使用されます .
類似化合物との比較
Lobucavir is similar to other nucleoside analogs such as zidovudine and ganciclovir, which are also used as antiviral drugs . this compound’s unique mechanism of action as a non-obligate chain terminator sets it apart from these compounds . Other similar compounds include lamivudine and entecavir, which are also used to treat hepatitis B virus infections .
生物活性
Lobucavir, a deoxyguanine nucleoside analog, has emerged as a significant antiviral agent with broad-spectrum activity against various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), hepatitis B virus (HBV), and HIV. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and clinical findings.
This compound exhibits its antiviral effects primarily through its triphosphate form, which is produced within infected cells. The compound acts as a non-obligate chain terminator for viral DNA polymerases. Its mechanism involves:
- Inhibition of Viral DNA Polymerase : this compound competes with natural nucleotides and incorporates into viral DNA, causing a conformational change that inhibits further polymerase activity two to three nucleotides downstream from its incorporation point. This mechanism has been demonstrated against both HBV and HCMV DNA polymerases .
- Blocking Viral Replication Phases : Specifically for HBV, this compound inhibits viral primer synthesis, reverse transcription, and DNA-dependent DNA synthesis, effectively stalling the replication process .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Bioavailability : Approximately 30-40% following oral administration.
- Half-Life : About 10 hours, allowing for sustained antiviral activity over time .
Clinical Studies and Efficacy
This compound has undergone various clinical trials to assess its efficacy in treating viral infections:
- HIV/HBV Coinfection : A study highlighted that this compound effectively inhibits HBV replication in patients coinfected with HIV. The drug's ability to suppress HBV was comparable to other established treatments like lamivudine .
- Cytomegalovirus in AIDS Patients : Clinical trials are currently investigating this compound's safety and efficacy in treating HCMV infections in patients with AIDS. Participants receive either of two doses for 28 days, followed by a two-week follow-up period .
- Comparative Studies : In vitro studies have shown that this compound's triphosphate form is a potent inhibitor of HCMV DNA polymerase with a Ki value of 5 nM, indicating strong antiviral activity .
Case Studies
Several case studies have documented the clinical impact of this compound:
- Case Study 1 : A patient with severe HCMV infection showed significant viral load reduction after receiving this compound as part of their treatment regimen. The study noted no adverse effects related to the drug during the treatment period.
- Case Study 2 : In a cohort of HIV/HBV-coinfected patients, this compound demonstrated a marked decrease in HBV DNA levels after 12 weeks of treatment, supporting its role as an effective therapeutic option in this population.
Summary of Findings
The following table summarizes key findings from various studies on this compound:
特性
IUPAC Name |
2-amino-9-[(1R,2R,3S)-2,3-bis(hydroxymethyl)cyclobutyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFOVSGRNGAGDL-FSDSQADBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]1N2C=NC3=C2N=C(NC3=O)N)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155063 | |
Record name | Lobucavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127759-89-1, 126062-18-8 | |
Record name | Lobucavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127759-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lobucavir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126062188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobucavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127759891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lobucavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12531 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lobucavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOBUCAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U5PYQ1R2E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。